![molecular formula C18H25NO B405874 N-[(3-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B405874.png)
N-[(3-methoxyphenyl)methyl]adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)methyl]adamantan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an adamantane core, which is a tricyclic hydrocarbon, attached to a 3-methoxybenzyl group. The adamantane structure is known for its rigidity and stability, while the 3-methoxybenzyl group adds functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]adamantan-2-amine typically involves the reductive amination of 3-methoxybenzaldehyde with 2-adamantanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various nucleophiles or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]adamantan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amines and adamantane derivatives.
Biology: The compound is studied for its role in modulating cellular processes and its effects on biological systems.
Medicine: Due to its unique structure, this compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, thereby modulating the endocannabinoid system and affecting the release of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)hexadecanamide
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-benzyl-hexadecanamide
- N-benzyl-9Z,12Z,15Z-octadecadienamide
Uniqueness
N-[(3-methoxyphenyl)methyl]adamantan-2-amine is unique due to its adamantane core, which provides rigidity and stability, combined with the functional versatility of the 3-methoxybenzyl group. This combination of structural features makes it distinct from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
271.4g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-3-12(10-17)11-19-18-15-6-13-5-14(8-15)9-16(18)7-13/h2-4,10,13-16,18-19H,5-9,11H2,1H3 |
InChI Key |
DLMHBXXOSGOWSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B405791.png)
![ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
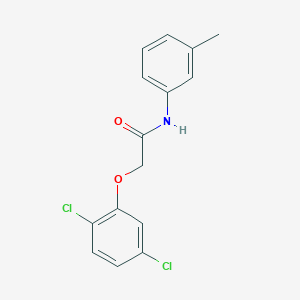
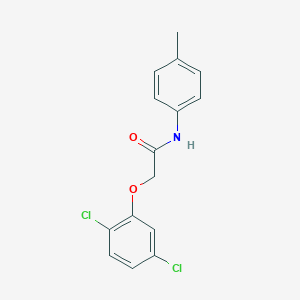
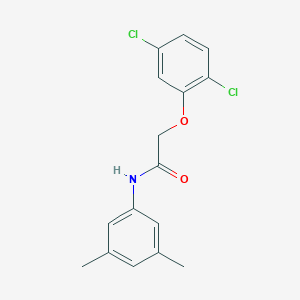
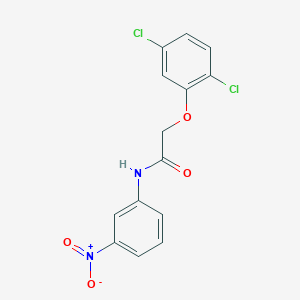
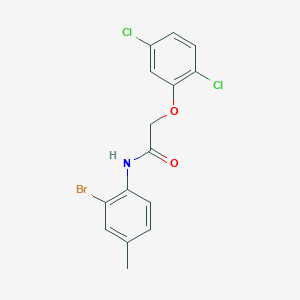
![N'-[2-(2,4-dibromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405803.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B405805.png)
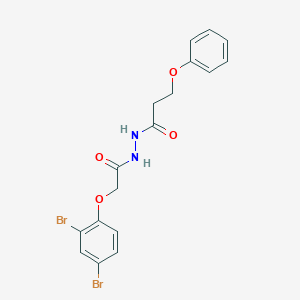
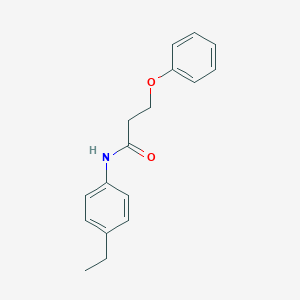
![5-{2-nitrophenyl}-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405809.png)
![2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B405814.png)
